
Hyaluronidase
Overview
Description
Hyaluronidase is a glycosyl hydrolase enzyme that catalyzes the degradation of hyaluronic acid (HA), a major component of the extracellular matrix (ECM). By breaking down HA into smaller oligosaccharides, this compound facilitates tissue permeability, fluid diffusion, and ECM remodeling . Clinically, it is widely used to enhance drug absorption, dissolve HA-based dermal fillers, and manage vitreous hemorrhage . Recombinant human this compound (e.g., HYSORPTASE®) and animal-derived variants (e.g., ovine this compound, Vitrase®) are common formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyaluronidase can be prepared through recombinant DNA technology, where the gene encoding the enzyme is inserted into a host organism, such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host organism then produces the enzyme, which is subsequently purified .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically modified microorganisms. The enzyme is extracted and purified through techniques such as ion-exchange chromatography and size-exclusion chromatography . The production conditions typically include maintaining optimal pH, temperature, and nutrient supply to maximize enzyme yield .
Chemical Reactions Analysis
Types of Reactions: Hyaluronidase primarily catalyzes the hydrolysis of hyaluronic acid by cleaving the β-1,4-glycosidic bonds between N-acetylglucosamine and glucuronic acid . This reaction results in the formation of smaller hyaluronic acid fragments.
Common Reagents and Conditions: The enzymatic activity of this compound is optimal at a pH range of 5.0 to 7.0 and a temperature of 37°C . Common reagents used in the reaction include phosphate buffers and sodium chloride solutions to maintain the desired pH and ionic strength .
Major Products: The primary products of this compound-catalyzed reactions are oligosaccharides and smaller polysaccharides derived from the breakdown of hyaluronic acid .
Scientific Research Applications
Hyaluronidase is an enzyme that breaks down hyaluronic acid, a major component of the extracellular matrix . It has been used in medicine for over 60 years to increase drug absorption in tissues and reduce tissue damage . this compound has received FDA approval for subcutaneous fluid infusion, accelerating drug absorption, managing extravasation, and promoting contrast media absorption in urinary tract angiography . It is also approved in Europe for increasing hematoma absorption .
This compound in the Body
When injected, this compound activity decreases over time due to dilution, diffusion, and deactivation by anti-hyaluronidase activity . Studies in rodents show a subcutaneous half-life of less than 30 minutes, with activity partially maintained up to 1 hour . In human plasma, the half-life is 2 to 3 minutes after intravenous injection, with no sustained elevation of serum levels, even after repeated injections . This short half-life is attributed to this compound inhibitors in plasma and metabolism in the kidneys and liver .
Hyaluronic Acid Fillers and this compound
This compound can dissolve hyaluronic acid fillers by accessing intramolecular bonds within hyaluronic acid . Factors affecting access include the number of crosslinks and the concentration of hyaluronic acid . Highly cross-linked fillers require longer dissolution times, and higher hyaluronic acid concentrations dissolve more slowly . Monophasic fillers are less soluble than polyphasic fillers due to less exposure to this compound . Subcutaneous injections of this compound can treat filler-induced vascular embolism, and injecting 30–50 IU or more in one location, or ideally 100 IU or more, is effective .
Clinical Applications of this compound
This compound has various clinical applications, including both approved and off-label uses :
- Approved Applications:
- Subcutaneous fluid infusion (hypodermoclysis)
- As an adjuvant to accelerate the absorption and dispersion of drugs in subcutaneous tissue or to manage extravasation
- As an adjunct to promote the absorption of contrast media in urinary tract angiography (subcutaneous urography)
- Increasing hematoma absorption in Europe
- Off-Label Applications:
This compound is also being explored for potential future applications in surgery, aesthetic medicine, immunology, and oncology .
This compound for Dermal Filler Complications
Mechanism of Action
Hyaluronidase exerts its effects by hydrolyzing hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid . This action reduces the viscosity of hyaluronic acid, increasing tissue permeability and facilitating the diffusion of other substances through the extracellular matrix . The enzyme targets the extracellular matrix, breaking down hyaluronic acid into smaller fragments that can be more easily absorbed and dispersed .
Comparison with Similar Compounds
Comparison with Similar Enzymes
Structural and Functional Comparisons
Hyaluronidase belongs to the glycosyl hydrolase family, targeting HA specifically. Other ECM-degrading enzymes include collagenase , elastase , and heparinase , each with distinct substrates and mechanisms:
Source Variants and Activity
- Human vs. Bacterial this compound : Human this compound (e.g., recombinant HYSORPTASE®) is used in clinical settings for biocompatibility, while bacterial variants (e.g., Streptococcus agalactiae this compound) are studied for their role in pathogenicity .
- Ovine this compound : Vitrase® (ovine-derived) demonstrated efficacy in resolving vitreous hemorrhage within 1–2 months in clinical trials .
Inhibitor Profiles
This compound inhibitors are critical for modulating HA degradation in pathologies like cancer and inflammation:
In contrast, elastase inhibitors (e.g., sivelestat) and collagenase inhibitors (e.g., tetracyclines) target different enzymatic pathways .
Clinical and Research Implications
Pathological Roles
- Cancer : this compound-generated HA fragments promote tumor invasion and angiogenesis .
- Parasitic Infections : Haemonchus contortus this compound facilitates larval invasion in livestock, highlighting its role as a virulence factor .
Tables and Figures :
- Table 1 : Comparative analysis of ECM-degrading enzymes.
- Table 2 : Inhibitor profiles of this compound versus other enzymes.
Biological Activity
Hyaluronidase is an enzyme that catalyzes the degradation of hyaluronic acid, a key component of the extracellular matrix (ECM) in connective tissues. This enzymatic activity plays a significant role in various biological processes, including tissue hydration, cell migration, and inflammation. The therapeutic applications of this compound have expanded significantly, particularly in fields such as oncology, plastic surgery, and ophthalmology.
This compound hydrolyzes hyaluronic acid into smaller oligosaccharides, which facilitates the spread of drugs and other substances through tissues. This enzymatic breakdown alters tissue viscosity and permeability, enhancing drug absorption and distribution. The enzyme operates optimally at a pH range of 4.5 to 6.9, with activity influenced by factors such as temperature and enzyme concentration .
Pharmacokinetics
The pharmacokinetics of this compound reveal a rapid decline in activity post-administration. In human plasma, the half-life is approximately 2 to 3 minutes following intravenous injection, while in subcutaneous tissue, it can last up to 1 hour . The rapid clearance is attributed to the presence of endogenous inhibitors and metabolic processes in the liver and kidneys.
Table: Summary of this compound Activity Parameters
Parameter | Value |
---|---|
Optimal pH | 4.5 - 6.9 |
Plasma Half-life | 2 - 3 minutes |
Subcutaneous Half-life | <30 minutes |
Enzyme Concentration Range | 0.01 - 10 IU/mL |
Clinical Uses
- Oncology : this compound is utilized to enhance the delivery of chemotherapeutic agents by breaking down the ECM barriers that impede drug diffusion .
- Plastic Surgery : It is employed to dissolve hyaluronic acid fillers in cases of overcorrection or unwanted effects .
- Ophthalmology : In eye surgeries, this compound aids in dispersing viscoelastic substances used during procedures .
Case Studies
- A study highlighted the effectiveness of this compound in reducing tissue damage during ischemic events by facilitating better drug penetration into affected areas .
- Another clinical trial demonstrated that patients receiving this compound alongside standard treatment for certain cancers showed improved outcomes due to enhanced drug delivery mechanisms .
Research Findings
Recent studies have focused on optimizing the production and application of this compound from various sources, including bacterial strains like Bacillus sp. A50, which has shown promising yields and specific activity levels .
Table: Comparative Analysis of this compound Sources
Source | Specific Activity (U/mg) | Yield (U/mL) |
---|---|---|
Bacterial (Bacillus) | 1.02 × 10^6 | 1.5 × 10^4 |
Mammalian | Varied | Low |
Q & A
Basic Research Questions
Q. What experimental controls are essential when using hyaluronidase to study extracellular matrix (ECM) composition in tissue samples?
- Methodological Answer : Include both this compound-treated and untreated control groups. For example, in HA localization studies, pretreat serial tissue sections with this compound (2 µg/ml at 37°C for 15 minutes) to digest HA, while untreated controls retain native HA. Validate specificity using histochemical methods (e.g., Alcian Blue for glycosaminoglycans) and fluorescent probes like biotinylated HA-binding protein (HABP) .
Q. How can researchers standardize this compound activity assays across different tissue types?
- Methodological Answer : Optimize enzyme concentration, incubation time, and pH based on tissue permeability and HA density. For example, sturgeon notochord studies used 1% HCl in 70% alcohol for tissue permeabilization before this compound treatment. Validate results with parallel assays (e.g., Picrosirius Red staining for collagen) to confirm HA removal efficacy .
Q. What criteria should guide the selection of this compound isoforms for in vitro vs. in vivo studies?
- Methodological Answer : Choose isoforms based on substrate specificity and physiological relevance. Human recombinant this compound (CAS 757971-58-7) is preferred for human tissue models due to its alignment with endogenous enzyme activity. For animal studies, select isoforms with homology to the target species to avoid cross-reactivity artifacts .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s diagnostic accuracy across cancer studies?
- Methodological Answer : Conduct systematic reviews with strict inclusion criteria (e.g., studies using cytology-confirmed bladder cancer diagnoses). Apply the QUADAS-2 tool to assess study quality, focusing on biases in patient selection and index/test timing. Meta-analyses should stratify results by HA concentration thresholds and tumor stage .
Q. What strategies address variability in HA degradation kinetics when this compound is used in 3D cell culture models?
- Methodological Answer : Quantify HA degradation rates using real-time imaging (e.g., fluorescently labeled HA) and adjust enzyme dosing dynamically. Incorporate mechanical testing (e.g., rheology) to monitor ECM stiffness changes. Use statistical tools like ANOVA to compare kinetic profiles across experimental replicates .
Q. How should researchers design multi-omics studies to explore this compound’s role in tumor microenvironment remodeling?
- Methodological Answer : Integrate transcriptomic data (e.g., HYAL1/2 gene expression) with proteomic profiling of HA fragments and immune cell infiltration markers. Validate findings using spatial transcriptomics in this compound-treated vs. untreated tumor sections. Employ pathway analysis software (e.g., IPA) to link HA degradation to signaling networks .
Q. Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on HA depolymerization?
- Methodological Answer : Use nonlinear regression models (e.g., Michaelis-Menten kinetics) to fit enzyme activity curves. Compare IC₅₀ values across conditions with Tukey’s post hoc tests. For imaging data, apply pixel-intensity quantification tools (e.g., ImageJ) to measure HA removal efficiency .
Q. How can researchers validate this compound specificity in complex biological matrices?
- Methodological Answer : Perform inhibition assays with HA oligosaccharides or competitive inhibitors (e.g., heparin). Confirm results with mass spectrometry to detect HA-derived disaccharides. Include negative controls with heat-inactivated enzyme to rule out non-specific degradation .
Q. Ethical & Reporting Standards
Q. What ethical considerations apply to this compound use in human-derived tissue research?
- Methodological Answer : Obtain informed consent for tissue collection and adhere to institutional review board (IRB) protocols. For clinical biomarker studies, anonymize patient data and disclose this compound’s experimental role in consent forms. Follow CONSORT or STROBE guidelines for transparent reporting .
Q. How should researchers report conflicting data on this compound’s pro- vs. anti-tumor effects?
- Methodological Answer : Contextualize findings by comparing model systems (e.g., in vitro vs. xenograft) and HA fragment sizes. Discuss limitations such as enzyme purity or off-target effects. Use PRISMA frameworks for systematic reviews to highlight gaps in mechanistic evidence .
Q. Tables for Reference
Table 1 : Key Parameters for this compound Activity Assays
Parameter | Example Values/Protocols | Reference |
---|---|---|
Enzyme Concentration | 2 µg/ml in pre-heated solution | |
Incubation Time | 15–60 minutes | |
Validation Method | Picrosirius Red staining |
Table 2 : Common Pitfalls in this compound Studies
Pitfall | Mitigation Strategy | Reference |
---|---|---|
Non-specific HA degradation | Use competitive inhibitors or isoform-specific antibodies | |
Inconsistent tissue prep | Standardize permeabilization (e.g., 1% HCl in 70% alcohol) |
Properties
IUPAC Name |
6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMKEDBUSSWSFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White cake; [Sigma-Aldrich MSDS] | |
Record name | Hyaluronidase | |
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Mechanism of Action |
Hyaluronidase cleaves hyaluronic acid at the glucosaminidic bond between C1 of glucosamine and C4 of glucuronic acid. Hyaluronic acid is a key component of the extracellular matrix. Injection of hyaluronidase with other fluids, drugs, or radiopaque agents improves the ability of these other compounds to permeate the extracellular space more easily. | |
Record name | Hyaluronidase | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
9001-54-1, 37326-33-3 | |
Record name | Hyaluronidase | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hyaluronidase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hyaluronoglucosaminidase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hyaluronidase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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